molecular formula C23H24O2 B12728907 Benzene, 1-((2-methyl-2-phenylpropoxy)methyl)-3-phenoxy- CAS No. 80843-59-0

Benzene, 1-((2-methyl-2-phenylpropoxy)methyl)-3-phenoxy-

Cat. No.: B12728907
CAS No.: 80843-59-0
M. Wt: 332.4 g/mol
InChI Key: NJOSRNFNOHCSCZ-UHFFFAOYSA-N
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Description

Benzene, 1-((2-methyl-2-phenylpropoxy)methyl)-3-phenoxy- is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a benzene ring substituted with a phenoxy group and a 2-methyl-2-phenylpropoxy group. It is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-((2-methyl-2-phenylpropoxy)methyl)-3-phenoxy- typically involves the reaction of 2-methyl-2-phenylpropanol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the benzyl group, forming the desired ether.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as phase transfer catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-((2-methyl-2-phenylpropoxy)methyl)-3-phenoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid, sulfuric acid, halogens, elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Benzene, 1-((2-methyl-2-phenylpropoxy)methyl)-3-phenoxy- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers, resins, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Benzene, 1-((2-methyl-2-phenylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-((2-methyl-2-phenylpropoxy)methyl)-4-phenoxy-: Similar structure but with a different substitution pattern on the benzene ring.

    Benzene, 1-((2-methyl-2-phenylpropoxy)methyl)-2-phenoxy-: Another isomer with a different position of the phenoxy group.

    Phenyl ether derivatives: Compounds with similar ether linkages but different substituents on the aromatic ring.

Uniqueness

Benzene, 1-((2-methyl-2-phenylpropoxy)methyl)-3-phenoxy- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both phenoxy and 2-methyl-2-phenylpropoxy groups provides a distinct set of properties that can be exploited in various applications.

Properties

CAS No.

80843-59-0

Molecular Formula

C23H24O2

Molecular Weight

332.4 g/mol

IUPAC Name

1-[(2-methyl-2-phenylpropoxy)methyl]-3-phenoxybenzene

InChI

InChI=1S/C23H24O2/c1-23(2,20-11-5-3-6-12-20)18-24-17-19-10-9-15-22(16-19)25-21-13-7-4-8-14-21/h3-16H,17-18H2,1-2H3

InChI Key

NJOSRNFNOHCSCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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